

Research Applications of 4-Methoxyphenethyl Alcohol: Application Notes and Protocols

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Compound of Interest

Compound Name: 4-Methoxyphenethyl alcohol

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Introduction: **4-Methoxyphenethyl alcohol**, also known as p-methoxyphenethyl alcohol or tyrosol methyl ether, is an aromatic alcohol with documented biological activities and applications in chemical synthesis. It is a naturally occurring compound found in various plants, including *Amorophophallus*, *Actinidia arguta*, *Mimusops elengi*, *Osmanthus fragrans*, and *Premna serratifolia*. This document provides an overview of its research applications, detailed protocols for relevant biological assays, and a summary of available data.

Application Notes

Antibacterial Research

4-Methoxyphenethyl alcohol has been shown to inhibit the synthesis of protein, RNA, and DNA in the bacterium *Escherichia coli*[1][2]. This suggests its potential as a lead compound for the development of novel antibacterial agents. The proposed mechanism of action for the related compound, phenethyl alcohol, involves the disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components[3]. Researchers can investigate **4-Methoxyphenethyl alcohol** for its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of clinically relevant bacteria. Further studies could elucidate its precise mechanism of action, including its effects on membrane potential and integrity, and its specific molecular targets within the macromolecular synthesis pathways.

Antioxidant Research

Phenolic compounds are well-known for their antioxidant properties. While direct quantitative data for **4-Methoxyphenethyl alcohol** is limited in the reviewed literature, its structural similarity to tyrosol, a known antioxidant, suggests it may possess free radical scavenging capabilities[4][5]. Researchers can employ various in vitro antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, to quantify its antioxidant capacity. Further investigations could explore its ability to protect cells from oxidative stress-induced damage and its potential role in mitigating diseases associated with oxidative stress.

Chemical Synthesis

4-Methoxyphenethyl alcohol serves as a versatile precursor and internal standard in organic synthesis. It has been utilized in the following applications:

- Internal Standard: It is employed as an internal standard in fluororous biphasic catalysis reactions[2].
- Synthesis of 4-(2-iodoethyl)phenol: It can be converted to 4-(2-iodoethyl)phenol by refluxing with hydriodic acid[6].
- Preparation of Tetrahydroquinolines: It is used in the synthesis of substituted tetrahydroquinoline derivatives[6].

Quantitative Data

A summary of the available quantitative data for **4-Methoxyphenethyl alcohol** is presented below. It is important to note that specific IC50 and MIC values from peer-reviewed studies were not available in the conducted search.

Biological Activity	Assay	Test Organism/System	Result	Reference
Antibacterial	Inhibition of Protein Synthesis	Escherichia coli	Qualitative Inhibition	[1][2]
Inhibition of RNA Synthesis	Escherichia coli	Qualitative Inhibition	[1][2]	
Inhibition of DNA Synthesis	Escherichia coli	Qualitative Inhibition	[1][2]	
Minimum Inhibitory Concentration (MIC)	Not Available	Data Not Available		
Antioxidant	DPPH Radical Scavenging Assay	In vitro	Data Not Available	
ABTS Radical Scavenging Assay	In vitro	Data Not Available		

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay

This protocol outlines the determination of the MIC of **4-Methoxyphenethyl alcohol** against a bacterial strain such as *Escherichia coli*.

Materials:

- **4-Methoxyphenethyl alcohol**
- Bacterial strain (e.g., *E. coli* ATCC 25922)

- Mueller-Hinton Broth (MHB)
- Sterile 96-well microtiter plates
- Spectrophotometer
- Pipettes and sterile tips
- Incubator

Procedure:

- Preparation of Bacterial Inoculum: a. From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube containing 5 mL of MHB. b. Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL). c. Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells of the microtiter plate.
- Preparation of **4-Methoxyphenethyl Alcohol** Dilutions: a. Prepare a stock solution of **4-Methoxyphenethyl alcohol** in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.
- Inoculation and Incubation: a. Add 100 μ L of the diluted bacterial suspension to each well containing 100 μ L of the serially diluted compound. b. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only). c. Incubate the plate at 37°C for 18-24 hours.
- Determination of MIC: a. After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. b. Alternatively, the optical density at 600 nm (OD_{600}) can be measured using a microplate reader. The MIC is the concentration at which there is a significant reduction in OD_{600} compared to the positive control.

Protocol 2: DPPH Radical Scavenging Assay

This protocol describes a common method to evaluate the in vitro antioxidant activity of **4-Methoxyphenethyl alcohol**.

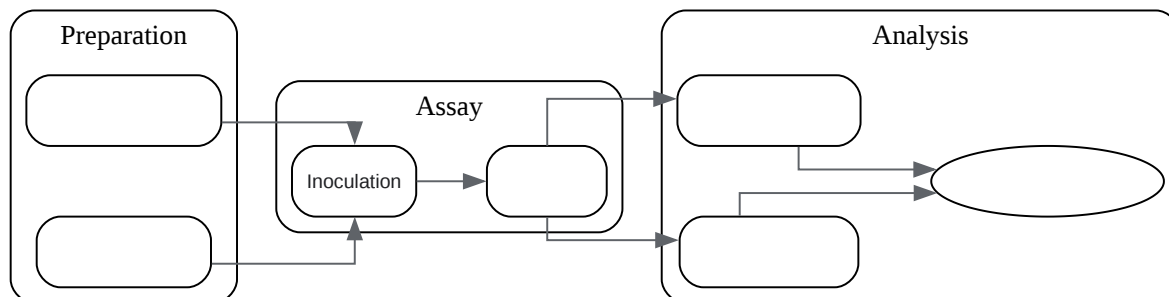
Materials:

- **4-Methoxyphenethyl alcohol**
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or Ethanol
- Ascorbic acid or Trolox (as a positive control)
- 96-well microtiter plate
- Spectrophotometer

Procedure:

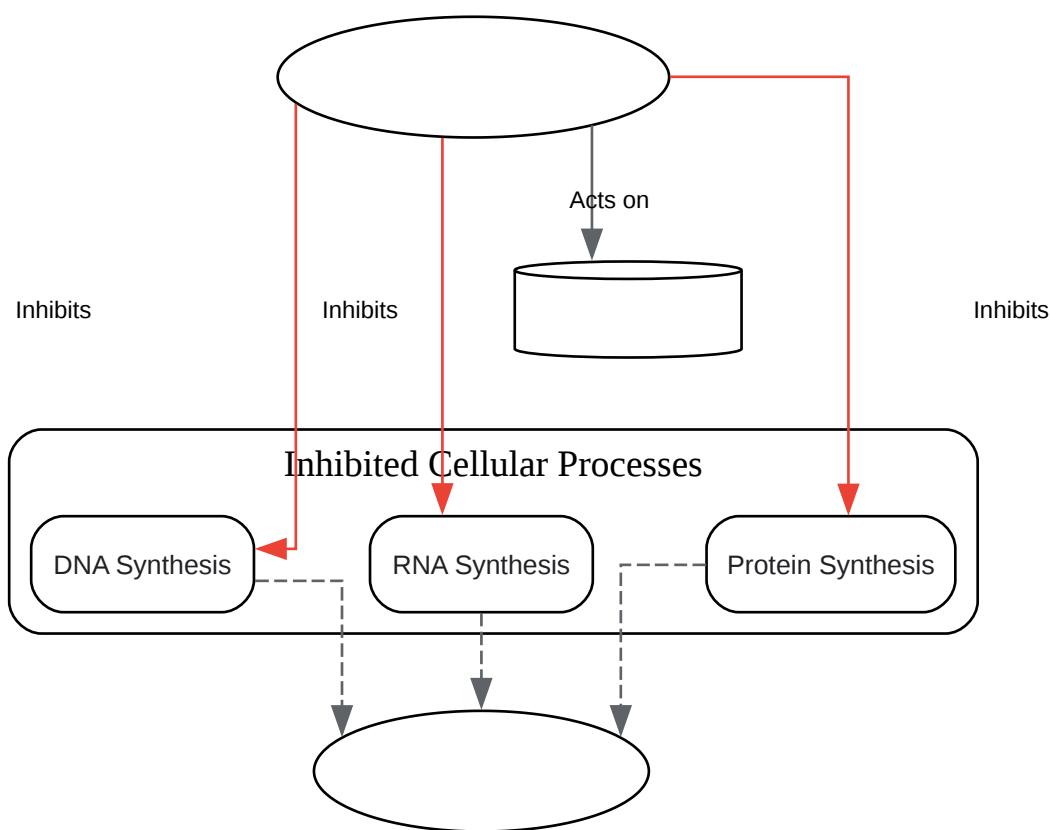
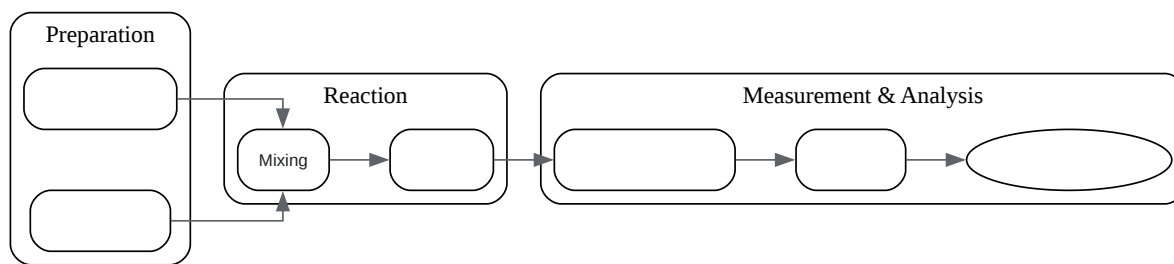
- Preparation of Reagents: a. Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have a deep violet color. b. Prepare a stock solution of **4-Methoxyphenethyl alcohol** in methanol at a known concentration. c. Prepare serial dilutions of the **4-Methoxyphenethyl alcohol** stock solution and the positive control (ascorbic acid or Trolox) in methanol.
- Assay Procedure: a. To the wells of a 96-well plate, add 100 µL of the different concentrations of **4-Methoxyphenethyl alcohol** or the positive control. b. Add 100 µL of the DPPH solution to each well. c. For the blank, add 100 µL of methanol and 100 µL of the DPPH solution. For the control, add 100 µL of methanol instead of the sample. d. Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement and Calculation: a. Measure the absorbance of each well at 517 nm using a microplate reader. b. Calculate the percentage of DPPH radical scavenging activity using the following formula: $\% \text{ Inhibition} = [(Abs_control - Abs_sample) / Abs_control] \times 100$ c. Plot the percentage of inhibition against the concentration of the sample to determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Visualizations



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Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.



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